molecular formula C21H12INO3 B5085705 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide

货号 B5085705
分子量: 453.2 g/mol
InChI 键: LDVAQPOTBXIORW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. BI-2536 has shown promising results in preclinical studies as a potential anti-cancer drug.

作用机制

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide works by inhibiting Plk1, which is involved in several stages of cell division, including mitosis and cytokinesis. By inhibiting Plk1, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide disrupts the normal progression of cell division, leading to cell death.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as an anti-cancer drug.

实验室实验的优点和局限性

One advantage of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide is its specificity for Plk1, which reduces the risk of off-target effects. However, its potency may also be a limitation, as it requires high concentrations to achieve its anti-cancer effects. In addition, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has poor solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide. One area of interest is the development of more potent and selective Plk1 inhibitors. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from Plk1 inhibition. Finally, there is interest in combining N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide with other anti-cancer therapies to enhance its effectiveness.

合成方法

The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide involves several steps, including the reaction of 2-iodobenzamide with 9,10-anthraquinone in the presence of a palladium catalyst, followed by reduction with sodium borohydride. The resulting product is then purified using chromatography to obtain the final compound.

科学研究应用

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has been extensively studied as a potential anti-cancer drug. In preclinical studies, it has shown efficacy against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy.

属性

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12INO3/c22-18-8-4-3-7-16(18)21(26)23-12-9-10-15-17(11-12)20(25)14-6-2-1-5-13(14)19(15)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVAQPOTBXIORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。